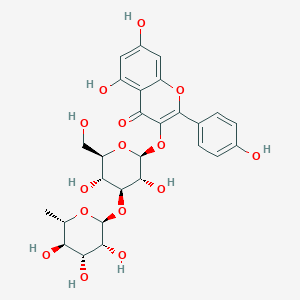
1lambda~6~,4-Dithiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda~6~,4-Dithiane-1,1-dione is a sulfur-containing heterocyclic compound. It is a derivative of dithiane, which is a six-membered ring containing two sulfur atoms. The compound is known for its unique chemical properties and reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1lambda~6~,4-Dithiane-1,1-dione can be synthesized through various methods. One common approach involves the oxidation of 1,4-dithiane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques .
Industrial Production Methods
In an industrial setting, the production of 1lambda6,4-Dithiane-1,1-dione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1lambda~6~,4-Dithiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to 1,4-dithiane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dithiane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
1,4-Dithiane: Formed through reduction.
Functionalized Dithianes: Formed through substitution reactions.
Scientific Research Applications
1lambda~6~,4-Dithiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1lambda6,4-Dithiane-1,1-dione involves its reactivity with various chemical species. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur atoms play a crucial role in stabilizing reaction intermediates and facilitating chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another sulfur-containing heterocycle with similar reactivity but different ring structure.
1,4-Dithiane: The parent compound of 1lambda6,4-Dithiane-1,1-dione.
1,3-Dithiolane: A five-membered ring analog with distinct chemical properties.
Uniqueness
1lambda~6~,4-Dithiane-1,1-dione is unique due to its specific ring structure and oxidation state, which confer distinct reactivity and stability compared to other dithiane derivatives .
Properties
CAS No. |
139408-38-1 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
1,4-dithiane 1,1-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-8(6)3-1-7-2-4-8/h1-4H2 |
InChI Key |
JYTXEYHYTZOGGQ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCS1 |
Canonical SMILES |
C1CS(=O)(=O)CCS1 |
Synonyms |
1,4-dithiacyclohexane 1,1-dioxide 1,4-dithiane sulfone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


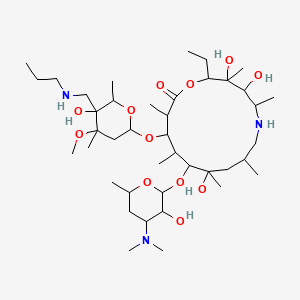
![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)
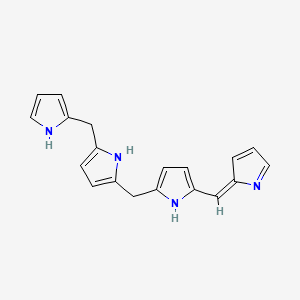
![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)

![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1260650.png)

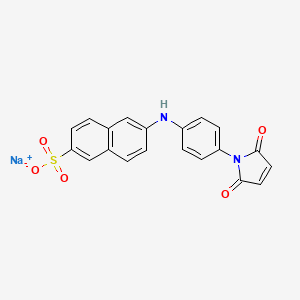
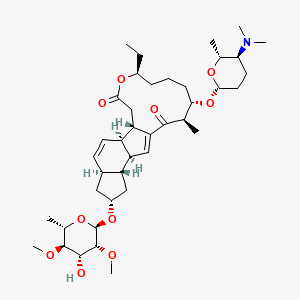
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid](/img/structure/B1260655.png)
